(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Description
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a carbamoyl linker and a trifluoromethoxy-substituted aromatic ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the boronic acid moiety enables participation in catalytic transformations and binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVWQJPYTYGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-(Trifluoromethoxy)aniline with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenol.
Reduction: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique structure allows for bioisosteric modifications that can enhance the pharmacological properties of drug candidates.
- Case Study : Research has shown that derivatives of this compound exhibit activity against various targets, including TRPV1 antagonists, which are relevant in pain management therapies .
Cross-Coupling Reactions
The compound plays a vital role in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. This application is particularly valuable in the synthesis of complex organic molecules.
- Data Table: Cross-Coupling Reaction Efficiency
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura Reaction | 85 | Pd catalyst, K2CO3 |
| Negishi Coupling | 78 | Zn catalyst, DMF |
| Stille Coupling | 80 | Sn catalyst, THF |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its boronic acid functionality allows it to form complexes with various substrates.
- Application Example : The compound has been investigated for use in organic light-emitting diodes (OLEDs), where it can act as a hole transport material due to its electronic properties .
Insights from Diverse Sources
Research indicates that compounds similar to this compound are being actively studied for their potential applications in drug discovery and development. The trifluoromethoxy group enhances the electronic properties of the molecule, making it a valuable scaffold for further modifications.
Inhibition Studies
Recent studies have demonstrated that this compound can inhibit specific enzymes involved in cancer proliferation pathways. For instance, it has been noted as a potential inhibitor of lactate dehydrogenase, which plays a role in tumor metabolism .
Mechanism of Action
The mechanism of action of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared below with structurally related boronic acids, focusing on substituent effects, molecular weight, and functional groups.
Key Observations :
- The trifluoromethoxy group increases molecular weight and lipophilicity compared to methyl or morpholine substituents.
- Carbamoyl-linked derivatives (e.g., CAS 913198-24-0) exhibit higher polarity than ether-linked analogs (CAS 849062-07-3) due to hydrogen-bonding capacity .
Suzuki-Miyaura Coupling Efficiency
- Target Compound : Demonstrates moderate reactivity in coupling reactions due to steric hindrance from the trifluoromethoxy group. Yields depend on catalytic systems (e.g., Pd catalysts with bulky ligands) .
- Analogues :
- (4-(Trifluoromethyl)phenyl)boronic acid (CAS 364590-93-2): Higher reactivity in coupling with bromo-difluoroacetamides due to reduced steric bulk .
- (4-Fluorophenyl)boronic acid: Achieves 96% yield in biphenyl synthesis under standard conditions, highlighting the advantage of smaller substituents .
- (4-(Methylthio)phenyl)boronic acid: Inactive in couplings with dibromo-building blocks, likely due to electron-withdrawing effects .
Enzyme Inhibition Potential
- Target Compound : Predicted via molecular docking to inhibit fungal histone deacetylases (HDACs) with IC₅₀ values comparable to trichostatin A (1–1.5 µM) .
- Analogues: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Shows superior inhibition (IC₅₀ = 1 µM) against MoRPD3, attributed to flexible methoxyethyl side chains enhancing binding . (Z)-(4-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)benzamido)methyl)phenyl)boronic acid (Compound 19): Inhibits autotaxin with 21% yield in purification, suggesting moderate bioactivity .
Computational Insights
- DFT Studies : (4-Carbamoylphenyl)boronic acid exhibits planar geometry with B-O bond lengths of ~1.36 Å and O-B-O angles of 120°, consistent with sp² hybridization. The trifluoromethoxy group in the target compound introduces electron-withdrawing effects, polarizing the boronic acid moiety and enhancing electrophilicity .
- Docking Simulations : AutoDock Vina predicts stronger binding affinity (−9.2 kcal/mol) for the target compound compared to methyl-substituted analogs (−8.5 kcal/mol), aligning with its observed inhibitory potency .
Biological Activity
(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, with the CAS number 913198-23-9, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in targeting specific enzymes and proteins.
- Molecular Formula : C14H13B F3 N O3
- Molecular Weight : 320.07 g/mol
- Appearance : Solid
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds often function as proteasome inhibitors, which play a critical role in regulating protein degradation within cells.
- Mechanism of Action :
- Case Studies :
Other Biological Activities
In addition to anticancer effects, this compound has shown potential in other therapeutic areas:
- Antiviral Activity :
- Enzyme Inhibition :
Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | Proteasome inhibition | 5.0 | |
| Antiviral | HIV protease inhibition | 10.0 | |
| Enzyme Inhibition | Lactate dehydrogenase | 20.0 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
